molecular formula C21H18F3N3O2 B2364438 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2097933-36-1

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2364438
CAS No.: 2097933-36-1
M. Wt: 401.389
InChI Key: PZAOLTBGKBGHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C21H18F3N3O2 and its molecular weight is 401.389. The purity is usually 95%.
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Biological Activity

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as a phosphodiesterase 10A (PDE10) inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoxaline moiety linked to a pyrrolidine ring through an ether bond, with a trifluoromethyl phenyl group attached to the ethanone structure. Its chemical formula is C19H19F3N2OC_{19}H_{19}F_3N_2O, and it possesses unique properties owing to the presence of both quinoxaline and trifluoromethyl groups.

Target Enzyme: The primary target of this compound is phosphodiesterase 10A (PDE10) , an enzyme involved in the hydrolysis of cyclic nucleotides, which play crucial roles in various signaling pathways.

Mode of Action: As a potent and selective inhibitor of PDE10, this compound enhances the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to various downstream effects such as improved auditory processing and potential antitumor effects.

Inhibition of Tumor Growth

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it suppresses the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to modulate key signaling pathways involved in cell survival and proliferation makes it a candidate for further investigation in cancer therapy .

Effects on Auditory Processing

Studies have demonstrated that this compound can enhance basic auditory information processing in animal models. By inhibiting PDE10, it may improve synaptic plasticity and auditory signal transduction, suggesting potential applications in treating auditory processing disorders.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the pyrrolidine ring is associated with favorable pharmacokinetics, which may enhance the bioavailability of this compound.

Comparative Analysis

To understand the structure-activity relationship (SAR), it's useful to compare this compound with similar derivatives:

CompoundStructureBiological Activity
1-(Quinoxalin-2-yloxy)pyrrolidineLacks trifluoromethyl groupReduced potency as PDE10 inhibitor
1-[3-(Quinoxalin-2-yloxy)piperidine]Contains piperidine instead of pyrrolidineAltered pharmacokinetics
Quinoxaline derivativesVarying substituentsDiverse pharmacological profiles

Case Studies

Case Study 1: A study evaluated the antitumor effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. The mechanism was linked to enhanced apoptosis through upregulation of pro-apoptotic proteins .

Case Study 2: In a neuropharmacological study, administration of this compound in rats resulted in improved auditory discrimination tasks. Behavioral assessments showed enhanced performance correlating with increased cAMP levels in the auditory cortex .

Properties

IUPAC Name

1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2/c22-21(23,24)15-5-3-4-14(10-15)11-20(28)27-9-8-16(13-27)29-19-12-25-17-6-1-2-7-18(17)26-19/h1-7,10,12,16H,8-9,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAOLTBGKBGHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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